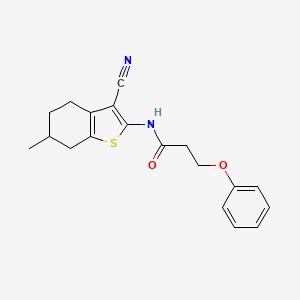

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide (CAS: 476295-81-5, molecular formula: C₁₉H₂₀N₂O₂S, molecular weight: 340.44) is a benzothiophene derivative featuring a cyano group at position 3, a methyl group at position 6, and a 3-phenoxypropanamide side chain . Benzothiophenes are aromatic heterocycles widely utilized in medicinal chemistry due to their structural similarity to naphthalene and adaptability in drug design.

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-13-7-8-15-16(12-20)19(24-17(15)11-13)21-18(22)9-10-23-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAXAHCJSXPKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide are currently unknown. This compound is a synthetic thiophene derivative, and thiophene derivatives have been reported to possess a wide range of therapeutic properties. .

Mode of Action

As a synthetic thiophene derivative, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities. .

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways due to their diverse therapeutic properties. .

Result of Action

Some thiophene derivatives have been shown to inhibit tumor cell growth, suggesting potential anti-cancer effects.

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article reviews the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 356.4 g/mol. The compound features a complex structure that includes a benzothiophene core and a phenoxypropanamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O3S |

| Molecular Weight | 356.4 g/mol |

| Purity | Typically ≥ 95% |

Inhibition of Kinases

Research has identified N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) derivatives as potent inhibitors of c-Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. These kinases are involved in various cellular processes including apoptosis and stress responses.

In a study published in PubMed, compounds similar to this compound demonstrated significant inhibitory activity against JNK2 and JNK3 with pIC50 values around 6.5 to 6.7. The selectivity profile indicated minimal activity against other MAPK family members such as JNK1 and p38alpha .

The mechanism by which these compounds exert their inhibitory effects involves binding to the ATP-binding site of the kinases. X-ray crystallography studies revealed that the 3-cyano group forms hydrogen bonds with the hinge region of the JNKs, stabilizing the inhibitor in the active site .

Case Studies

- JNK Inhibition : A study investigated several derivatives of benzothiophene amides for their ability to inhibit JNK activity. The most potent compounds showed IC50 values in the low micromolar range and were effective in cellular assays measuring apoptosis induced by stress stimuli .

- Selectivity Testing : In vitro assays demonstrated that while these compounds effectively inhibited JNKs, they did not significantly inhibit other kinases such as ERK or p38alpha, suggesting a targeted approach in modulating pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Key Structural Analogs

Analysis of Structural Differences and Implications

Core Structure: The target compound and analogs in retain the benzothiophene core, critical for π-stacking interactions in biological targets.

Substituent Effects: Phenoxy vs. Sulfonyl Groups: The phenoxy group in the target compound provides moderate lipophilicity, while the sulfonyl group in enhances polarity and hydrogen-bond acceptor capacity, possibly improving target selectivity. Aromatic Extensions: Compounds with naphthyl (36b) or benzodioxol (37b) groups exhibit increased aromatic surface area, which may enhance binding to hydrophobic pockets in enzymes or receptors.

The cyano group at position 3 is conserved across analogs, suggesting its role as a hydrogen-bond acceptor or dipole modulator.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.